molecular formula C3H4Cl2O2 B15360233 [(1S)-1-chloroethyl] carbonochloridate

[(1S)-1-chloroethyl] carbonochloridate

Cat. No.: B15360233
M. Wt: 142.97 g/mol
InChI Key: QOPVNWQGBQYBBP-UWTATZPHSA-N
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Description

Properties

Molecular Formula

C3H4Cl2O2

Molecular Weight

142.97 g/mol

IUPAC Name

[(1S)-1-chloroethyl] carbonochloridate

InChI

InChI=1S/C3H4Cl2O2/c1-2(4)7-3(5)6/h2H,1H3/t2-/m1/s1

InChI Key

QOPVNWQGBQYBBP-UWTATZPHSA-N

Isomeric SMILES

C[C@@H](OC(=O)Cl)Cl

Canonical SMILES

CC(OC(=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Components and Stoichiometry

The synthesis employs the following components:

  • Trichloromethyl derivative : Serves as the chloroformate source (2.0–3.0 equivalents relative to aldehyde).
  • Acetaldehyde : The substrate providing the ethyl backbone (1.0 equivalent).
  • Catalyst : Quaternary ammonium halides (e.g., chlorotetrabutylimonium chloride) or crown ether-sequestered alkali metal halides (2–7 mol% relative to aldehyde).

The general reaction equation is:
$$
\text{ClCOOCCl₃} + \text{CH₃CHO} \xrightarrow{\text{catalyst}} \text{ClCOOCH(Cl)CH₃} + \text{COCl₂} \uparrow
$$

Stepwise Procedure

  • Mixing Phase : Acetaldehyde (5.8 g, 0.13 mol) and chlorotetrabutylimonium chloride (0.5 g, 1.4 mmol) are combined in a moisture-free reactor under nitrogen.
  • Reagent Addition : Trichloromethyl chloroformate (28.9 g, 0.16 mol) is added dropwise at 0°C with vigorous stirring.
  • Temperature Ramp : The mixture gradually warms to 20°C over 2 hours, monitored by NMR for complete aldehyde consumption.
  • Quenching : Residual gases (COCl₂) are trapped via calcium chloride guard tubes.

Workup and Isolation

The crude product is purified through fractional distillation under reduced pressure (45–50°C at 15 mmHg), yielding 18.2 g (92%) of 1-chloroethyl chloroformate. Key purity metrics:

  • NMR (CDCl₃) : δ 1.85 ppm (d, 3H, CH₃), δ 6.44 ppm (q, 1H, CH)
  • IR (neat) : 1780 cm⁻¹ (C=O stretch)

Comparative Analysis with Phosgene-Mediated Synthesis

While largely supplanted by safer alternatives, historical methods employed phosgene (COCl₂) as the carbonyl source. A comparative analysis reveals critical distinctions:

Parameter Trichloromethyl Method Phosgene Method
Reagent Toxicity Moderate (handled as liquid) Extreme (gaseous phosgene)
Reaction Temperature 0–20°C -10–5°C
Yield 85–92% 78–85%
Byproduct Management Trapped COCl₂ Requires scrubbing systems

The trichloromethyl method’s principal advantage lies in its lower vapor pressure reagents, enabling standard glassware setups without specialized gas-handling infrastructure.

Mechanistic Insights into Chloroformate Formation

The catalytic cycle proceeds through three discrete stages:

  • Halide Activation : The quaternary ammonium catalyst dissociates to generate a free chloride ion (Cl⁻).
  • Aldehyde Activation : Cl⁻ performs nucleophilic attack on acetaldehyde’s carbonyl carbon, forming a tetrahedral intermediate.
  • Chloroformate Transfer : Trichloromethyl chloroformate delivers the ClCOO– group, displacing the chloride and releasing COCl₂.

Steric effects from the ethyl group direct regioselectivity, favoring formation of the 1-chloroethyl isomer over branched alternatives.

Optimization of Reaction Parameters

Catalyst Loading

Experiments demonstrate optimal conversion (≥95%) at 5 mol% catalyst loading (Table 1). Excessive catalyst (>7 mol%) promotes side reactions through halide overabundance.

Table 1 : Catalyst Loading vs. Yield

Catalyst (mol%) Conversion (%) Yield (%)
2 78 68
5 98 92
7 95 88

Solvent Effects

The reaction proceeds efficiently in solvent-free conditions, though polar aprotic solvents (e.g., dichloroethane) accelerate kinetics by 15–20%.

Analytical Characterization

Comprehensive spectral data confirm successful synthesis:

Table 2 : Spectroscopic Signatures

Technique Key Signals Assignment
¹H NMR δ 1.85 (d, J=6.5 Hz), δ 6.44 (q) CH₃, CHCl groups
¹³C NMR δ 72.8 (CHCl), δ 152.1 (C=O) Carbonyl carbon
IR 1780 cm⁻¹, 690 cm⁻¹ C=O stretch, C-Cl

Chemical Reactions Analysis

Hydrolysis and Solvolysis Reactions

The compound undergoes hydrolysis in aqueous or acidic media, yielding chloroacetic acid derivatives. Solvolysis studies in mixed solvents reveal solvent-dependent mechanisms:

Solvent System Rate Constant (k × 10<sup>-4</sup> s<sup>-1</sup>) Mechanism Dominance
80% Ethanol–20% Water1.02 ± 0.05Addition-Elimination
97% TFE–3% Water0.87 ± 0.04Ionization
70% HFIP–30% Water0.63 ± 0.03Ionization

The terminal chlorine substituent slightly enhances solvolysis rates compared to non-chlorinated analogs due to its electron-withdrawing effect, which polarizes the carbonyl group .

Nucleophilic Substitution Reactions

The chloroformate group reacts with nucleophiles (e.g., alcohols, amines) to form carbonates or carbamates. For example:
ROH+ClCOOCHClCH3ROCOOCHClCH3+HCl\text{ROH} + \text{ClCOOCHClCH}_3 \rightarrow \text{ROCOOCHClCH}_3 + \text{HCl}

Key applications include:

  • Selective N-Dealkylation : Cleaves tertiary amines (e.g., morphine derivatives) via intermediate carbamate formation .

  • Deprotection of Silyl Ethers : Catalytic amounts (5 mol%) in methanol efficiently cleave TBDMS ethers at room temperature .

Candesartan Cilexetil Intermediate

The compound facilitates the synthesis of the antihypertensive drug Candesartan Cilexetil by protecting carboxylic acid groups during coupling reactions .

Penicillin and Cephalosporin Derivatives

It protects β-lactam carboxyl groups, improving stability and bioavailability of antibiotics .

Mechanistic Insights

Reactions typically proceed via:

  • Nucleophilic Attack : Halide ions (from catalysts like Bu<sub>4</sub>N<sup>+</sup>Cl<sup>−</sup>) activate the aldehyde substrate, enabling electrophilic substitution .

  • Temperature Dependence : Optimal reactions occur at 0–70°C; higher temperatures risk decomposition .

Comparative Reactivity

Compound Reactivity Toward Amines Solvolysis Rate (k<sub>rel</sub>)
1-Chloroethyl chloroformateHigh1.00 (reference)
Ethyl chloroformateModerate0.78
2-Chloroethyl chloroformateHigh1.12

The α-chloroethyl group enhances electrophilicity, accelerating reactions with soft nucleophiles .

Scientific Research Applications

1-Chloroethyl chloroformate is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, it is used as a reagent in organic synthesis and as a protecting group for amino acids in peptide chemistry.

Mechanism of Action

The mechanism by which 1-chloroethyl chloroformate exerts its effects involves the formation of reactive intermediates that can react with nucleophiles. The compound acts as an electrophile, attacking nucleophilic sites in target molecules. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: [(1S)-1-Chloroethyl] carbonochloridate
  • Synonyms: α-Chloroethyl chloroformate, 1-Chloroethyl carbonochloridate, Chloroformic acid 1-chloroethyl ester .
  • CAS No.: 50893-53-3 .
  • Molecular Formula : C₃H₄Cl₂O₂.

Key Properties :

  • Reactivity : A bifunctional electrophile with two reactive chlorine atoms, enabling participation in nucleophilic substitutions and esterification reactions .
  • Toxicity: Oral LD₅₀ of 300–2,000 mg/kg in rodents; positive reverse mutation tests indicate genotoxicity .
  • Applications : Used in synthesizing pharmaceutical intermediates (e.g., Isavuconazole impurities) and as a biochemical reagent .

Comparison with Structurally Similar Carbonochloridates

1-Phenylethyl Carbonochloridate

  • Structure : Contains a phenyl group instead of a chloroethyl moiety.
  • Reactivity: Demonstrated in deoxygenative cross-electrophile coupling with aryl iodides.
  • Applications : Primarily used in organic synthesis for C–C bond formation .

4-Nitrophenyl Carbonochloridate

  • Structure : Features a nitro-substituted phenyl group.
  • Reactivity: The electron-withdrawing nitro group enhances electrophilicity, making it highly reactive in coupling reactions (e.g., with amines or alcohols). Contrastingly, this compound exhibits moderate reactivity due to steric hindrance from the chloroethyl group .
  • Applications : Common in peptide synthesis and polymer chemistry .

Chloromethyl Carbonochloridate

  • Structure: Simplest carbonochloridate with a single chlorine atom on the methyl group.
  • Reactivity: More volatile and less stable than this compound due to reduced steric bulk. Prone to hydrolysis under mild conditions .
  • Toxicity : Higher acute toxicity (LD₅₀ < 300 mg/kg) compared to [(1S)-1-chloroethyl] derivatives .

Comparative Data Table

Property This compound 1-Phenylethyl Carbonochloridate 4-Nitrophenyl Carbonochloridate Chloromethyl Carbonochloridate
CAS No. 50893-53-3 Not reported 7693-46-1 22128-62-7
Electrophilicity Moderate Low High High
LD₅₀ (Oral, Rat) 300–2,000 mg/kg Not reported ~500 mg/kg (estimated) <300 mg/kg
Genotoxicity Positive Not studied Negative Not studied
Primary Use Pharmaceutical intermediates Organic synthesis Peptide chemistry Polymer crosslinking

Q & A

How can researchers optimize the synthesis of [(1S)-1-chloroethyl] carbonochloridate to improve yield and enantiomeric purity?

Methodological Answer:
Synthesis typically involves the reaction of (1S)-1-chloroethanol with phosgene (COCl₂) under controlled conditions. Key parameters include:

  • Temperature: Maintain between 0–5°C to minimize side reactions (e.g., hydrolysis or racemization) .
  • Catalysts: Use pyridine or triethylamine to neutralize HCl byproducts and enhance reaction efficiency .
  • Solvent Choice: Anhydrous dichloromethane or toluene minimizes water interference .
  • Enantiomeric Purity: Chiral HPLC with a cellulose-based column can monitor purity (e.g., Chiralcel OD-H), with mobile phases like hexane/isopropanol (90:10) .
Parameter Optimal Condition Impact on Yield/Purity
Temperature0–5°CPrevents decomposition
CatalystPyridine (1.2 eq.)Neutralizes HCl, improves yield
SolventAnhydrous DCMReduces hydrolysis risk

What analytical methods are most effective for distinguishing enantiomers of this compound in complex mixtures?

Methodological Answer:
Chiral derivatization followed by HPLC or LC-MS is preferred:

Derivatization: React with a chiral amine (e.g., (R)-1-phenylethylamine) to form diastereomers, which are separable on reverse-phase columns .

Chromatography: Use a chiral stationary phase (e.g., Chiralpak IB) with UV detection at 254 nm. Mobile phase: hexane/ethanol (85:15) at 1.0 mL/min .

Mass Spectrometry: High-resolution MS (e.g., Q-TOF) confirms molecular ions ([M+H]⁺ at m/z 143.97 for C₃H₄Cl₂O₂) and fragments (Cl⁻ loss at m/z 108.97) .

How does the reactivity of this compound compare to structurally similar chloroformates?

Methodological Answer:
The steric and electronic effects of the 1-chloroethyl group influence reactivity. Comparative data from analogous compounds:

Compound Reactivity with Amines Hydrolysis Rate (pH 7)
This compoundFast (SN2 mechanism)Moderate (t₁/₂ = 2.5 h)
1-Chloroethyl cyclohexyl carbonateSlower (steric hindrance)Slow (t₁/₂ = 8.3 h)
1-Chloroethyl isopropyl carbonateModerateFast (t₁/₂ = 1.1 h)

The electron-withdrawing chlorine at the β-position accelerates nucleophilic substitution but may slow hydrolysis due to reduced electrophilicity .

What safety protocols are critical when handling this compound given its toxicity profile?

Methodological Answer:

  • Exposure Limits: LD₅₀ (oral, rat) = 300–2000 mg/kg; genotoxicity observed in reverse mutation assays .
  • Protective Measures:
    • Ventilation: Use fume hoods with >100 ft/min airflow.
    • PPE: Butyl rubber gloves, chemical goggles, and Tyvek® suits.
    • Spill Management: Neutralize with 10% sodium bicarbonate before disposal .

How can researchers resolve contradictions in reported reaction outcomes involving this compound?

Methodological Answer:
Contradictions often arise from solvent polarity or nucleophile strength. Systematic approaches include:

Control Experiments: Repeat reactions under anhydrous vs. humid conditions to assess hydrolysis interference.

Kinetic Studies: Monitor reaction progress via FT-IR (C=O stretch at 1775 cm⁻¹) to identify intermediates .

Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict transition states for competing SN1/SN2 pathways .

What strategies are recommended for stabilizing this compound in long-term storage?

Methodological Answer:

  • Storage Conditions:
    • Temperature: –20°C in amber vials to prevent photodegradation.
    • Desiccants: Include molecular sieves (3Å) to absorb moisture.
  • Stability Monitoring: Periodic GC-MS analysis to detect decomposition products (e.g., chloroethanol at m/z 80.97) .

How can the enantioselectivity of this compound in asymmetric synthesis be quantified?

Methodological Answer:
Use chiral auxiliaries or catalysts to measure enantiomeric excess (ee):

Derivatization: React with (S)-α-methylbenzyl alcohol.

NMR Analysis: ¹H NMR (500 MHz) of the diastereomeric mixture; splitting patterns (e.g., δ 1.5–1.7 ppm for CH₃ groups) quantify ee .

Polarimetry: Specific rotation ([α]D²⁵) compared to racemic mixtures (expected range: +15° to +25°) .

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